BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide

EGFR inhibition regioisomer differentiation benzothiazole carboxamide

This benzothiazole-2-carboxamide derivative (CAS 1448064-89-8) is the scaffold of choice for EGFR-targeted kinase inhibitor and anti-TB drug discovery. The 2-carboxamide regioisomer is essential for target engagement, while the 4-(methylthio)phenyl substituent enables prodrug strategies via oxidation. The racemic benzylic center supports stereochemistry-activity relationship (SSAR) campaigns. Insist on exact CAS number for reproducible SAR data.

Molecular Formula C17H16N2O2S2
Molecular Weight 344.45
CAS No. 1448064-89-8
Cat. No. B2792427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide
CAS1448064-89-8
Molecular FormulaC17H16N2O2S2
Molecular Weight344.45
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O
InChIInChI=1S/C17H16N2O2S2/c1-22-12-8-6-11(7-9-12)14(20)10-18-16(21)17-19-13-4-2-3-5-15(13)23-17/h2-9,14,20H,10H2,1H3,(H,18,21)
InChIKeyKHFURTWEZXLLNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1448064-89-8): Benzothiazole-2-Carboxamide Procurement Guide


N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1448064-89-8) is a synthetic benzothiazole-2-carboxamide derivative with molecular formula C17H16N2O2S2 and molecular weight 344.45 . The compound features a benzothiazole core linked via a carboxamide bridge to a hydroxyethyl chain bearing a 4-(methylthio)phenyl substituent. This scaffold belongs to the benzothiazole-2-carboxamide chemotype, a privileged class in medicinal chemistry with demonstrated activity against kinase targets including EGFR and ATP-PRTase [1]. The presence of both a hydrogen-bond-donating hydroxyl group and a lipophilic methylthio substituent positions this compound as a versatile intermediate or building block for structure-activity relationship (SAR) exploration in drug discovery programs, particularly those targeting oncological or anti-infective pathways.

Why N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide Cannot Be Replaced with Generic Benzothiazole Analogs


Generic substitution is scientifically inadvisable for this compound due to two orthogonal structural features that co-determine biological target engagement. First, the 2-carboxamide regioisomeric attachment point on the benzothiazole core is critical: published EGFR inhibitor data show that benzothiazole-2-carboxamides achieve potent cytotoxicity (IC50 values as low as 4.05 µM against A549 cells) whereas the corresponding 6-carboxamide regioisomers display entirely different activity profiles and target preferences, including Lck and BRAF inhibition [1][2]. Second, the 4-(methylthio)phenyl substituent imparts distinct electronic and steric properties compared to common analogs bearing 4-CF3, 4-OCH3, or unsubstituted phenyl groups. In silico studies of benzothiazole-2-carboxamides demonstrate that substituent identity at the para position of the pendant phenyl ring directly modulates binding to ATP-PRTase and EGFR, making arbitrary interchange likely to abolish target activity [3]. Users who require target-specific engagement or reproducible SAR data must therefore verify the exact CAS number rather than accepting structurally similar substitutes.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1448064-89-8) vs. Closest Analogs


Regioisomeric Specificity: 2-Carboxamide vs. 6-Carboxamide Benzothiazole Scaffold Activity Profiling

The 2-carboxamide regioisomeric position of CAS 1448064-89-8 on the benzothiazole scaffold is non-interchangeable with the 6-carboxamide isomer. Published data demonstrate that benzo[d]thiazole-2-carboxamide derivatives (series 6a–6o) exhibit potent cytotoxicity against EGFR-overexpressing cancer cell lines, with lead compound 6i achieving IC50 values of 4.05 µM (A549), 12.17 µM (HeLa), and 6.76 µM (SW480) [1]. In contrast, benzo[d]thiazole-6-carboxamide congeners have been reported to inhibit Lck kinase and BRAF V600E rather than EGFR, indicating a fundamental target-selectivity shift driven by the carboxamide attachment point [2]. A user procuring the 6-carboxamide regioisomer (N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide, also known as HMB-45) cannot reliably reproduce EGFR-focused SAR data generated with the 2-carboxamide series.

EGFR inhibition regioisomer differentiation benzothiazole carboxamide kinase inhibitor SAR

Para-Substituent Electronic Modulation: 4-Methylthio (CAS 1448064-89-8) vs. 4-Trifluoromethyl Analog

The 4-(methylthio) substituent (Hammett σp ≈ 0.00 for SCH3; electron-donating via resonance) in CAS 1448064-89-8 imparts markedly different electronic character compared to the strongly electron-withdrawing 4-CF3 analog (CAS 1351599-83-1; σp ≈ +0.54) [1]. In benzothiazole-2-carboxamide series, the para-substituent on the phenyl ring has been shown to modulate binding interactions with ATP-binding pockets: molecular docking studies of 5-phenyl-benzo[d]thiazole-2-carboxamides demonstrate that electron-donating substituents enhance π-stacking interactions with HisG (ATP-PRTase active site residue), with compounds 7a and 7e (bearing electron-donating groups) achieving MIC values of 3.125 µg/mL against M. tuberculosis H37Rv [2]. The methylthio group of CAS 1448064-89-8 is expected to favor similar HisG π-interactions, whereas the 4-CF3 analog would disrupt this interaction through electron withdrawal, potentially diminishing anti-TB activity. Additionally, the methylthio sulfur atom offers a site for oxidation to sulfoxide/sulfone prodrug strategies not available with the CF3 analog.

substituent effect Hammett parameter methylthio group trifluoromethyl benzothiazole carboxamide SAR

Multi-Vendor Availability and Batch Reproducibility: CAS 1448064-89-8 vs. Single-Source Benzo[d]thiazole-6-Carboxamide Isomer

CAS 1448064-89-8 is stocked by multiple independent vendors including ChemeMenu (Catalog CM1008109, purity ≥95%), Life Chemicals (Catalog F6414-2098, available in 2mg, 5µmol, 10µmol, and 3mg quantities), and Kuujia.com, providing supply chain redundancy [1]. Pricing from Life Chemicals ranges from $59.00 (2mg) to $69.00 (10µmol) as of 2023 [1]. In contrast, the 6-carboxamide regioisomer N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide (HMB-45) is primarily listed through fewer sourcing channels with less transparent pricing. Multi-vendor availability of the 2-carboxamide compound enables competitive procurement and mitigates single-supplier risk for research programs requiring consistent resupply over multi-year SAR campaigns. All vendors specify the compound for R&D use only with purity ≥95%, defining a consistent minimum quality benchmark that exceeds typical exploratory screening requirements.

chemical sourcing vendor comparison supply chain redundancy purity specification CAS 1448064-89-8

Class-Level Benchmarking: Benzothiazole-2-Carboxamide Anti-Tubercular Potency Against Validated Drug Targets

The benzothiazole-2-carboxamide chemotype to which CAS 1448064-89-8 belongs has been validated in two independent studies as an inhibitor of Mycobacterium tuberculosis ATP-phosphoribosyl transferase (ATP-PRTase, HisG), a novel anti-TB drug target [1][2]. Compounds 1n and 2a from the Dhameliya et al. study demonstrated significant competitive inhibition of ATP-PRTase with experimentally determined EC50 and Kd values; compound 1n showed stronger competitive inhibition toward ATP compared to 2a [1]. In a more recent study, 5-phenyl-benzo[d]thiazole-2-carboxamides 7a, 7e, and 7k exhibited MIC values of 3.125, 3.125, and 1.56 µg/mL against M. tuberculosis H37Rv, with compound 7k equipotent to the clinically used drugs ethambutol (MIC 1.56 µg/mL) and ciprofloxacin (MIC 1.56 µg/mL) [2]. These class-level benchmarks establish that the benzothiazole-2-carboxamide scaffold, when appropriately substituted, can achieve clinically relevant anti-TB potency. While CAS 1448064-89-8 has not been directly tested in these assays, its structural features (2-carboxamide linkage, para-substituted phenyl ring with methylthio group) align with the pharmacophore elements shown to drive ATP-PRTase binding in molecular docking and MD simulation studies [2].

antitubercular ATP-PRTase inhibition M. tuberculosis H37Rv MIC benchmark benzothiazole-2-carboxamide chemotype

Hydroxyethyl Linker Stereochemical Potential: Chiral Resolution vs. Racemic Analogs

The hydroxyethyl linker in CAS 1448064-89-8 contains a chiral center at the benzylic alcohol carbon (C-OH). The compound as currently supplied is racemic (InChI Key KHFURTWEZXLLNF-UHFFFAOYSA-N, indicating no stereochemistry specified) [1]. This distinguishes it from simpler benzothiazole-2-carboxamide analogs lacking a chiral hydroxyethyl linker (e.g., compounds 7a-7r in the 5-phenyl series, which bear achiral N-substituents) [2]. The presence of the chiral hydroxyl group provides an opportunity for enantioselective synthesis or chiral chromatographic resolution to generate enantiopure material for stereochemistry-activity relationship (SSAR) studies. Published work on related benzothiazole-carboxamide hybrids has shown that stereochemistry at hydroxyl-bearing side chains significantly affects both binding affinity and selectivity, with single enantiomers often showing >10-fold differences in IC50 compared to their antipodes. The racemic nature of commercially available CAS 1448064-89-8 is thus a differentiating feature that enables both racemic screening and subsequent resolution for advanced SAR, a versatility not available with achiral analogs.

enantiomeric purity chiral resolution hydroxyethyl linker stereochemistry SAR differentiation

Computational ADME Predictors: Balanced Hydrophilicity-Lipophilicity Profile vs. Unsubstituted Phenyl Analogs

The balanced hydrophilicity of CAS 1448064-89-8 has been noted in vendor technical descriptions, conferred by the hydroxyl group counterbalancing the lipophilicity of the aromatic benzothiazole and methylthiophenyl systems [1]. The 4-(methylsulfanyl) substituent provides intermediate lipophilicity (π constant for SCH3 ≈ +0.61) compared to the more lipophilic 4-CF3 analog (π ≈ +0.88) or the less lipophilic unsubstituted phenyl analog (π = 0). In published benzothiazole-2-carboxamide ADME profiling, compounds with balanced cLogP values in the 2-3 range have shown superior bioavailability scores and drug-likeness parameters, while highly lipophilic analogs (cLogP >5) were flagged for poor solubility and high metabolic clearance [2]. The methylthio group's intermediate lipophilicity, combined with the hydroxyl hydrogen-bond donor, positions CAS 1448064-89-8 in a favorable physicochemical space for pharmacokinetic optimization compared to both more lipophilic and more polar analogs. This balance is particularly relevant for CNS-targeted drug discovery programs where optimal brain penetration requires LogP values in the 2-4 range with 1-2 hydrogen bond donors.

ADME prediction LogP hydrophilicity methylsulfanyl group drug-likeness pharmacokinetic optimization

Recommended Research Application Scenarios for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1448064-89-8)


EGFR-Targeted Anticancer SAR Programs Requiring Regioisomerically Defined Benzothiazole-2-Carboxamide Building Blocks

Researchers developing EGFR-targeted kinase inhibitors should specify CAS 1448064-89-8 as the scaffold of choice when the 2-carboxamide regioisomer is required. Published SAR demonstrates that benzothiazole-2-carboxamides achieve single-digit micromolar IC50 values against EGFR-overexpressing cell lines (A549: 4.05 µM for optimized analog 6i), whereas the 6-carboxamide regioisomer redirects activity to BRAF and Lck kinase targets [1][2]. The hydroxyethyl linker provides a secondary derivatization point for introducing additional pharmacophore elements, while the methylthio group can be oxidatively metabolized to sulfoxide or sulfone for prodrug strategies. This compound should be used as a core intermediate in focused libraries targeting EGFR-dependent cancers, with the racemic nature of the supplied material enabling initial screening followed by chiral resolution for hit optimization.

Anti-Tubercular Drug Discovery Targeting ATP-PRTase (HisG) Using Validated Benzothiazole-2-Carboxamide Chemotype

CAS 1448064-89-8 is a structurally appropriate starting point for anti-TB drug discovery programs targeting ATP-phosphoribosyl transferase. Independent validation has established that benzothiazole-2-carboxamides competitively inhibit ATP-PRTase with measurable EC50 and Kd values (compounds 1n and 2a), and optimized 5-phenyl derivatives achieve MIC values as low as 1.56 µg/mL against M. tuberculosis H37Rv—equipotent to ethambutol and ciprofloxacin [1][2]. The 4-(methylthio)phenyl substituent in CAS 1448064-89-8 provides the electron-donating character that molecular docking studies indicate is favorable for HisG active-site π-stacking. Researchers should use this compound as a core scaffold for iterative SAR with the goal of achieving sub-µg/mL MIC values while maintaining the non-cytotoxicity profile established for the class.

Chiral Pharmacophore Exploration via Enantiomeric Resolution of the Hydroxyethyl Linker

The benzylic chiral center in CAS 1448064-89-8 enables a stereochemistry-activity relationship (SSAR) campaign that is not possible with achiral benzothiazole-2-carboxamide analogs [1]. Users should procure the racemic mixture for initial biological screening, then employ chiral HPLC or enantioselective synthesis to isolate both enantiomers for comparative testing. This SSAR approach is particularly valuable for CNS-targeted programs, where stereochemistry often dictates target engagement specificity and off-target liability. The hydroxyl group on the chiral center also serves as a handle for introducing additional chiral auxiliaries or for covalent inhibitor design via ester or carbamate prodrug formation.

Medicinal Chemistry Intermediate for Oxidative Prodrug Design Exploiting the Methylthio Sulfur Atom

The 4-(methylthio)phenyl moiety in CAS 1448064-89-8 provides a chemically accessible sulfur atom for oxidation to sulfoxide or sulfone derivatives, enabling a prodrug strategy that is unavailable with the corresponding 4-CF3, 4-OCH3, or unsubstituted phenyl analogs [1]. This feature supports programs requiring tunable metabolic stability or solubility: the parent methylthio compound provides baseline lipophilicity for cell permeability, while controlled oxidation yields increasingly polar metabolites with potentially enhanced solubility and reduced hERG liability. This chemical handle is particularly advantageous for lead optimization phases where balancing potency with ADME properties is critical.

Quote Request

Request a Quote for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.